![molecular formula C9H15Cl2N3 B2602458 2,3,4,5-四氢-1H-苯并[e][1,4]二氮杂卓-7-胺 2HCl CAS No. 1956380-40-7](/img/structure/B2602458.png)

2,3,4,5-四氢-1H-苯并[e][1,4]二氮杂卓-7-胺 2HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

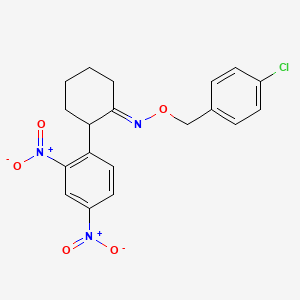

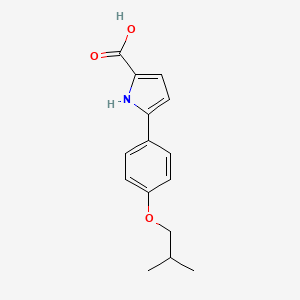

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl is a chemical compound with the molecular formula C9H13N3.2ClH . It is a yellow to brown solid at room temperature .

Synthesis Analysis

The synthesis of benzodiazepines, including 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl, has been described in the literature . The process involves a combination of a S N Ar reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently undergoes a cyclocondensation .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3.2ClH/c10-8-1-2-9-7 (5-8)6-11-3-4-12-9;;/h1-2,5,11-12H,3-4,6,10H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

The compound has a molecular weight of 236.14 . It is a yellow to brown solid at room temperature . The IR spectrum shows intense bands at 1705, 3256 cm −1 owing to the carbonyl and imino moieties .科学研究应用

便捷合成 N-杂环稠合四氢-1,4-二氮杂卓酮

研究人员开发了一种合成 N-杂环稠合四氢-1,4-二氮杂卓酮的通用方法,包括四氢-1H-苯并[4,5]咪唑并[1,2-a][1,4]二氮杂卓-1-酮衍生物。该合成涉及合成乙基 1-(环氧-2-基甲基)-1H-吡唑-5-羧酸盐的区域选择性策略,导致环氧烷开环和直接环化生成目标化合物。该研究通过核磁共振波谱和 HRMS 调查证实了这些化合物的结构 (Dzedulionytė 等人,2022)。

四氢-1H-苯并[b][1,5]二氮杂卓衍生物的新型一锅合成

开发了一种使用芳香二胺、梅尔德伦酸和异腈的新型四氢-1H-苯并[b][1,5]二氮杂卓衍生物合成方法。这种一锅无催化剂的方法产生了与已知苯二氮杂卓相关的化合物,具有广泛的生物活性。该研究强调了苯二氮杂卓在药物中的重要性,详细说明了它们作为抗焦虑药、抗心律失常药等的用途 (Shaabani 等人,2009)。

合成和结构研究

一项研究重点关注 3,5-二氢-4H-吡啶并[2,3-b][1,4]二氮杂卓-4-酮的区域特异性合成,利用 2,3-二氨基吡啶和苯甲酰乙酸乙酯。该研究详细阐述了合成途径,并提供了合成化合物的 X 射线晶体结构分析,阐明了它们的分子结构并证实了它们在溶液和固态中的互变异构形式 (Alonso 等人,2020)。

Rh 催化的 C-H 活化

本研究介绍了一种 Rh(iii) 催化的 C-H 活化/分子内缩合方法,用于构建苯并[f]吡唑并[1,5-a][1,3]二氮杂卓。这种新颖的程序允许顺序 C-C/C-N 键形成,提出了一种一锅、无添加剂和无氧化剂的方法来合成具有潜在生物活性的重要支架 (Ning 等人,2020)。

安全和危害

未来方向

作用机制

Target of Action

Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the brain . These receptors are responsible for inhibitory neurotransmission and are key targets for anxiolytic and sedative drugs .

Mode of Action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

By enhancing the effects of GABA, benzodiazepines increase inhibitory neurotransmission throughout the brain. This can affect various biochemical pathways, particularly those involved in anxiety, sleep, and seizure disorders .

Pharmacokinetics

While specifics can vary, benzodiazepines are generally well-absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The enhancement of GABA’s inhibitory action leads to the calming (anxiolytic), sleep-inducing, anticonvulsant, and muscle relaxant effects of benzodiazepines .

Action Environment

Factors such as the individual’s age, liver function, and presence of other drugs can influence the action, efficacy, and stability of benzodiazepines .

属性

IUPAC Name |

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;;/h1-2,5,11-12H,3-4,6,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGWGHPEPCERBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(CN1)C=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2602378.png)

![methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2602383.png)

![ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2602385.png)

![(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2602386.png)

![2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-[2-(2,3-dichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B2602387.png)

![N-(2,5-dimethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2602388.png)

![N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2602391.png)

![N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2602393.png)